[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride
CAS No.:
VCID: VC8886470
Molecular Formula: C7H14Cl2N2S
Molecular Weight: 229.17 g/mol
* For research use only. Not for human or veterinary use.
![[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride -](/images/structure/VC8886470.png)
Description |
The compound “[3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride” is a thiazole derivative with significant potential in chemical and pharmaceutical research. Thiazole-based compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the structural, physicochemical, and potential biological applications of this compound. SynthesisThe synthesis of [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride typically involves:
Physicochemical Characteristics
Analytical CharacterizationThe compound can be characterized using standard analytical techniques:
Safety and HandlingAs a dihydrochloride salt, [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine requires careful handling:
Future Research DirectionsPotential areas for further exploration include:
This detailed analysis highlights the importance of [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride as a promising compound for scientific research and development across multiple disciplines. |
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | [3-(4-methyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride | ||||||||
Molecular Formula | C7H14Cl2N2S | ||||||||
Molecular Weight | 229.17 g/mol | ||||||||
IUPAC Name | 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine;dihydrochloride | ||||||||
Standard InChI | InChI=1S/C7H12N2S.2ClH/c1-6-5-10-7(9-6)3-2-4-8;;/h5H,2-4,8H2,1H3;2*1H | ||||||||
Standard InChIKey | CSJHCQDRYAUEQH-UHFFFAOYSA-N | ||||||||
Canonical SMILES | CC1=CSC(=N1)CCCN.Cl.Cl | ||||||||
PubChem Compound | 47000660 | ||||||||
Last Modified | Aug 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume